3-Ethyl-2-propyl-1,3-oxazolidine
Description
3-Ethyl-2-propyl-1,3-oxazolidine is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Its structure features an ethyl group at position 3 and a propyl group at position 2. Oxazolidines are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stereochemical versatility and reactivity .
Properties
CAS No. |
1630-65-5 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-ethyl-2-propyl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO/c1-3-5-8-9(4-2)6-7-10-8/h8H,3-7H2,1-2H3 |
InChI Key |
ZONYNNYMZFCIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(CCO1)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically proceeds via a hemiaminal intermediate, which undergoes dehydration to form an iminium ion before cyclization. For instance, the condensation of 2-amino-1-pentanol (a β-amino alcohol with a propyl chain) with pentanal (to introduce the ethyl group) in dichloromethane (DCM) at room temperature yields the target compound. Anhydrous magnesium sulfate is often employed to absorb water, driving the equilibrium toward product formation.
Key Parameters:
- Solvent: Non-polar solvents like DCM or toluene enhance reaction rates by stabilizing the transition state.
- Catalyst: Acidic or Lewis acid catalysts (e.g., MgSO₄) improve yields by facilitating hemiaminal formation.
- Temperature: Mild conditions (20–25°C) minimize side reactions such as oligomerization.
Yield and Scalability
Under optimized conditions, this method achieves yields exceeding 90% for analogous oxazolidines. Scaling this reaction requires careful distillation to isolate the product, as demonstrated in the synthesis of hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine, where vacuum fractional distillation with a Vigreux column prevented thermal decomposition.
Multi-Component Reactions for Stereochemical Control
Multi-component reactions (MCRs) offer a streamlined route to 1,3-oxazolidines by concurrently assembling multiple substituents. A notable example involves the kinetic resolution of epoxides, amines, and carbonyl compounds.
Reaction Design and Substrate Selection
In the asymmetric synthesis of 1,3-oxazolidines, a chiral Lewis acid catalyst (e.g., (S)-BINOL-Ti(O-i-Pr)₄ complex) enables enantioselective formation of the target compound. For this compound, the reaction could involve:
Catalytic Asymmetric Synthesis
The catalyst binds the epoxide and amine, inducing stereoselective ring-opening. Subsequent condensation with ethyl glyoxalate forms the oxazolidine ring. This method achieves enantiomeric excess (ee) values >90% for related compounds, as confirmed by chiral HPLC.
Optimization Insights:
- Temperature: Low temperatures (−40°C) enhance stereochemical control.
- Solvent: Toluene or THF improves catalyst solubility and reaction homogeneity.
Industrial-Scale Synthesis Considerations
Transitioning from laboratory to industrial production necessitates addressing cost, safety, and throughput. Patent WO2002085849A2 highlights the use of co-solvent systems (e.g., THF/acetonitrile) to dissolve high concentrations of reactants, reducing solvent volume and energy consumption.
Solvent and Reagent Selection
Workflow and Purification
Industrial protocols emphasize continuous extraction and crystallization. For example, quenching the reaction with acetic acid, followed by phase separation and washing with methanol/water mixtures, efficiently removes impurities. Final purification via trituration in acetonitrile yields high-purity product.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 90–96% | N/A | High | Low |
| Multi-Component Reaction | 60–75% | >90 | Moderate | High |
| Industrial Process | 63% | N/A | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-propyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Ethyl-2-propyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Oxazolidines exhibit diverse functional properties based on substituent groups. Key analogs include:
Key Observations :
- Steric and Electronic Effects : Bulky groups (e.g., phenyl in ) enhance steric hindrance, reducing reactivity but improving chiral induction. Electron-withdrawing groups (e.g., dichloroacetyl in ) increase electrophilicity, enhancing bioactivity as safeners.
- Lipophilicity : Alkyl substituents (ethyl, propyl) increase lipophilicity, favoring applications in solvent formulations or agrochemical delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
